

Introduction to Lysophosphatidylserine (Lyso-PS) and KC01

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Compound of Interest		
Compound Name:	KC01	
Cat. No.:	B1191988	Get Quote

Lysophosphatidylserine (Lyso-PS) is a bioactive lysophospholipid that acts as a signaling molecule in a variety of physiological and pathological processes, including immune regulation and neurological functions.[1][2][3] The metabolic pathways that regulate the levels of Lyso-PS are of significant interest for therapeutic intervention. One of the key enzymes in the biosynthesis of Lyso-PS is α/β -hydrolase domain-containing 16A (ABHD16A), a phosphatidylserine (PS) lipase that hydrolyzes PS to generate Lyso-PS.

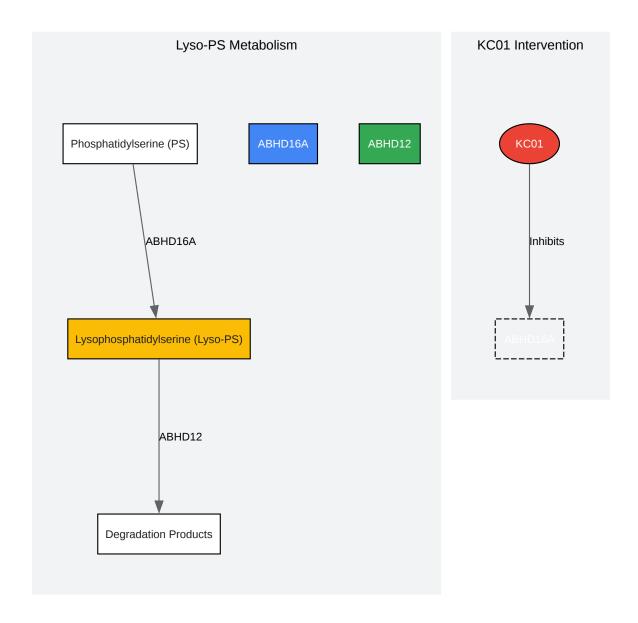
KC01 is a potent and selective small-molecule inhibitor of ABHD16A. It is an α -methylene- β -lactone that covalently modifies the active site serine of the enzyme. Due to its inhibitory effect on ABHD16A, **KC01** serves as a valuable chemical probe to study the role of ABHD16A in Lyso-PS metabolism and signaling. A structurally similar but inactive analog, KC02, is often used as a negative control in experiments involving **KC01**.

Mechanism of Action of KC01

KC01 reduces the cellular and secreted levels of Lyso-PS by directly inhibiting the enzymatic activity of ABHD16A. By blocking ABHD16A, **KC01** prevents the conversion of phosphatidylserine (PS) into Lyso-PS. This leads to a decrease in the available pool of Lyso-PS for signaling purposes. The selectivity of **KC01** for ABHD16A over other serine hydrolases makes it a specific tool for investigating the ABHD16A-Lyso-PS pathway.

Signaling Pathway of Lyso-PS Metabolism and KC01 Intervention





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Caption: Metabolic pathway of Lyso-PS and the inhibitory action of KC01.



Quantitative Data on the Effect of KC01 on Lyso-PS Levels

The inhibitory effect of **KC01** on ABHD16A has been quantified through various in vitro and in situ experiments. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Activity of KC01 against ABHD16A

Enzyme	Species	Assay Type	IC50 Value
ABHD16A	Human	PS Substrate Assay	90 ± 20 nM
ABHD16A	Mouse	PS Substrate Assay	520 ± 70 nM
ABHD16A	Human	Gel-based ABPP (in situ)	~0.3 μM

Data sourced from "Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay".

Table 2: Effect of KC01 Treatment on Cellular and Secreted Lyso-PS Levels



Cell Line	Treatment	Lyso-PS Pool	Observation
COLO205	1 μM KC01 for 4 h	Cellular	Significant reduction in all detected Lyso-PS species compared to DMSO control.
ABHD12-null LCL	1 μM KC01 for 4 h	Secreted	Significant reduction in elevated secreted Lyso-PS levels, nearing control LCL levels.
ABHD12-null LCL	1 μM KC01 for 4 h	Cellular	Decreased cellular Lyso-PS levels.
K562	N/A (ABHD16A knockdown)	Cellular	Substantial decrease in cellular Lyso-PS, similar to levels in KC01-treated cells.
ABHD16A-/- Macrophages	KC01 treatment	Cellular & Secreted	No changes observed in Lyso-PS levels, confirming ABHD16A as the target.

Data sourced from "Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay".

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lyso-PS Profiling

This protocol outlines the general steps for the analysis of Lyso-PS levels in cellular and secreted samples.



• Sample Preparation:

- Cellular Lipids: Cells are treated with KC01, KC02, or DMSO for the specified duration.
 After treatment, cells are harvested, and lipids are extracted using a solvent system such as chloroform/methanol/water (e.g., Bligh-Dyer extraction).
- Secreted Lipids: The cell culture medium is collected, and lipids are extracted, often using a solid-phase extraction (SPE) method to concentrate the lipids and remove interfering substances.

LC Separation:

- The extracted lipid samples are reconstituted in an appropriate solvent and injected into a liquid chromatography system.
- Separation is typically achieved using a C18 reversed-phase column with a gradient elution profile. The mobile phases commonly consist of water and acetonitrile/isopropanol, often with additives like formic acid and ammonium formate to improve ionization.

MS Detection:

- The eluent from the LC system is introduced into a mass spectrometer, such as an LTQ-Orbitrap Velos, equipped with an electrospray ionization (ESI) source.
- Data is acquired in negative ion mode, as Lyso-PS species are readily detected as [M-H]ions.
- Targeted analysis is performed by monitoring for the specific mass-to-charge ratios (m/z) of different Lyso-PS species.

Data Analysis:

- The peak areas for each Lyso-PS species are integrated.
- Quantification is achieved by comparing the peak areas in the KC01-treated samples to those in the control (DMSO or KC02) samples. Internal standards (e.g., deuterated Lyso-PS) are used to correct for extraction efficiency and instrument variability.



PS Lipase Activity Assay

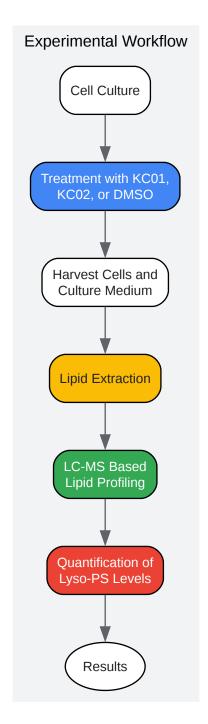
This assay measures the ability of ABHD16A to hydrolyze a PS substrate, and the inhibitory effect of **KC01** on this activity.

- Preparation of Enzyme Source:
 - Membrane proteomes from cells overexpressing ABHD16A (e.g., transfected HEK293T cells) or from tissues of interest are prepared by homogenization and ultracentrifugation.
- Inhibitor Incubation:
 - The enzyme preparation is pre-incubated with varying concentrations of KC01 or the control compound KC02 for a defined period (e.g., 30 minutes at 37°C).
- Enzymatic Reaction:
 - The reaction is initiated by adding a PS substrate. The substrate can be a fluorescently labeled PS or a natural PS, such as 18:0/18:2 PS.
 - The reaction is allowed to proceed for a specific time at 37°C and is then quenched, for example, by adding a solvent to stop the reaction and extract the lipids.
- Detection of Product:
 - The amount of Lyso-PS produced is quantified. If a natural PS substrate is used, LC-MS
 can be employed to measure the Lyso-PS product.
- Data Analysis:
 - The rate of Lyso-PS formation is calculated for each inhibitor concentration.
 - The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations



Experimental Workflow for Assessing KC01's Effect on Lyso-PS Levels



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Caption: Workflow for evaluating the impact of KC01 on Lyso-PS levels.



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